Product packaging for Cyclohexane, 1-ethynyl-4-pentyl-, trans-(Cat. No.:CAS No. 93216-43-4)

Cyclohexane, 1-ethynyl-4-pentyl-, trans-

Cat. No.: B3058965
CAS No.: 93216-43-4
M. Wt: 178.31 g/mol
InChI Key: QITLDMDVAOCIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Substituted Cyclohexanes in Contemporary Chemical Research

Substituted cyclohexanes are fundamental scaffolds in a multitude of organic molecules, from pharmaceuticals to materials science. The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org The spatial arrangement of substituents on this ring, described as either axial or equatorial, profoundly influences the molecule's stability and reactivity. libretexts.org In a chair conformation, substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance from 1,3-diaxial interactions. libretexts.org

The trans configuration in a 1,4-disubstituted cyclohexane, such as the subject compound, typically allows for a diequatorial arrangement of both substituents, which is the most stable conformation. spcmc.ac.in This stereochemical control is crucial in the design and synthesis of complex molecules where the three-dimensional architecture dictates biological activity or material properties. The presence of different functional groups on the cyclohexane ring, such as the ethynyl (B1212043) and pentyl groups in this case, allows for a wide range of chemical transformations, making these compounds versatile building blocks in organic synthesis.

Rationale for Investigating trans-1-Ethynyl-4-pentylcyclohexane

The specific combination of an ethynyl group, a pentyl group, and a trans-1,4-disubstituted cyclohexane core provides a compelling case for scientific investigation. The ethynyl group is a highly versatile functional group in organic synthesis, known for its participation in reactions such as Sonogashira coupling, click chemistry, and as a precursor for various other functionalities. Its linear geometry and relatively small steric footprint exert unique conformational effects on the cyclohexane ring compared to bulkier alkyl groups. chemspider.com

The long-chain pentyl group, on the other hand, introduces lipophilicity to the molecule, a property of great importance in medicinal chemistry and materials science for modulating solubility and intermolecular interactions. The trans configuration, which locks the two substituents in a diequatorial orientation, provides a rigid and well-defined three-dimensional structure. This rigidity is highly desirable for creating molecules with specific shapes and for studying structure-property relationships.

Scope and Objectives of Academic Research on the Compound

Academic research on a molecule like trans-1-ethynyl-4-pentylcyclohexane would likely encompass several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to the pure trans isomer is a primary objective. Characterization would involve a suite of spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry, to confirm the structure and stereochemistry.

Conformational Analysis: While the diequatorial conformation is predicted to be the most stable, detailed computational and experimental studies would aim to quantify the energetic preference for this conformation and to investigate the dynamics of the cyclohexane ring.

Functional Group Transformations: A significant portion of research would likely focus on exploiting the reactivity of the ethynyl group. This could involve its conversion into other functional groups, its use in coupling reactions to build more complex molecules, or its polymerization to create novel materials.

Applications in Materials Science: The rigid structure and the presence of a reactive handle (the ethynyl group) make this compound a potential monomer for the synthesis of polymers with well-defined architectures and potentially interesting electronic or optical properties.

Medicinal Chemistry Exploration: The lipophilic pentyl group and the cyclohexane scaffold could be incorporated into larger molecules to probe their potential as new therapeutic agents. The rigid structure would allow for precise positioning of pharmacophoric elements.

PropertyValue
Molecular Formula C₁₁H₁₈
Molecular Weight 150.26 g/mol
XLogP3 4.4
Exact Mass 150.140850574 Da
Monoisotopic Mass 150.140850574 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 11
Complexity 141

Data sourced from PubChem for trans-1-ethynyl-4-propylcyclohexane and should be considered as an approximation for trans-1-ethynyl-4-pentylcyclohexane. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22 B3058965 Cyclohexane, 1-ethynyl-4-pentyl-, trans- CAS No. 93216-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93216-43-4

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1-ethynyl-4-pentylcyclohexane

InChI

InChI=1S/C13H22/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,12-13H,3,5-11H2,1H3

InChI Key

QITLDMDVAOCIQB-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C#C

Canonical SMILES

CCCCCC1CCC(CC1)C#C

Origin of Product

United States

Synthetic Methodologies for Trans 1 Ethynyl 4 Pentylcyclohexane

Retrosynthetic Analysis of the trans-1-Ethynyl-4-pentylcyclohexane Scaffold

A retrosynthetic analysis of the target molecule identifies several logical disconnection points. The most apparent disconnections are the carbon-carbon bonds linking the ethynyl (B1212043) and pentyl groups to the cyclohexane (B81311) ring.

Disconnection 1 (C-sp/C-sp³ bond): The bond between the ethynyl group and the cyclohexane ring can be disconnected, leading to a 4-pentylcyclohexyl cation or equivalent electrophile and an acetylide anion nucleophile. This suggests a forward synthesis involving the alkynylation of a 4-pentylcyclohexane derivative.

Disconnection 2 (C-sp³/C-sp³ bond): The bond connecting the pentyl group can be disconnected, suggesting an alkylation reaction. This points to a 4-substituted cyclohexanone (B45756) and a pentyl organometallic reagent as potential precursors.

A deeper disconnection of the cyclohexane ring itself points toward acyclic precursors, though for a simple 1,4-disubstituted pattern, functionalization of a pre-existing ring is more common. researchgate.net The most strategically sound approach involves using a central precursor that allows for the controlled introduction of both substituents, such as 4-pentylcyclohexanone (B1630823). This ketone can be synthesized or sourced, and then serves as the electrophilic site for the introduction of the ethynyl group.

Retrosynthetic StepPrecursorsForward Synthetic Reaction
Ethynyl Group Disconnection4-pentylcyclohexanone + AcetylideNucleophilic addition of acetylide
Pentyl Group Disconnection4-halocyclohexanone + Pentyl GrignardGrignard reaction / Alkylation
Cyclohexane Ring FormationSubstituted Acyclic PrecursorIntramolecular Cyclization

Stereoselective Synthesis of the Cyclohexane Core

The establishment of the trans stereochemistry between the 1- and 4-positions is a critical aspect of the synthesis. In 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions in the stable chair conformation, is generally the thermodynamically more stable product. fiveable.mepressbooks.pub Synthetic strategies often exploit this preference.

Achieving the desired trans configuration relies on exploiting the thermodynamic stability of the diequatorial conformation of the cyclohexane chair form. masterorganicchemistry.commakingmolecules.com When a substituent is present on the ring, a second incoming group will often add in a way that leads to the most stable product.

For instance, the alkylation of the enolate of a 4-substituted cyclohexanone tends to proceed via axial attack, which, after conformational flipping, places both substituents in the more stable equatorial positions, resulting in a trans product. ubc.ca The choice of reaction conditions and the steric bulk of the substituents can influence the diastereoselectivity of such reactions. cdnsciencepub.com Catalytic hydrogenation of a 1,4-disubstituted benzene (B151609) precursor is another effective method, often yielding the thermodynamically favored trans isomer.

The five-carbon pentyl group can be introduced onto the cyclohexane scaffold through several established organometallic and alkylation reactions. wikipedia.org The choice of method often depends on the nature of the starting material.

Grignard and Organolithium Reactions: One of the most direct methods involves the reaction of a pentyl organometallic reagent, such as pentylmagnesium bromide or pentyllithium, with a suitable electrophile. For example, reacting these nucleophiles with 4-hydroxycyclohexanone (B83380) or a protected equivalent can install the pentyl group.

Alkylation of Enolates: If starting with cyclohexanone, an enolate can be formed and subsequently alkylated with a pentyl halide (e.g., 1-bromopentane). However, controlling regioselectivity and polyalkylation can be challenging.

Friedel-Crafts Acylation and Reduction: An alternative route starting from a benzene ring involves Friedel-Crafts acylation with valeryl chloride (pentanoyl chloride) to form a phenyl ketone. The ketone is then reduced to the corresponding alkyl chain (e.g., via Wolff-Kishner or Clemmensen reduction), and the aromatic ring is subsequently hydrogenated to a cyclohexane ring, typically yielding a mixture of cis and trans isomers that may require separation or isomerization.

MethodReagentsPrecursorKey Features
Grignard ReactionPentylmagnesium bromide, Cu(I) catalystCyclohexenone1,4-conjugate addition
AlkylationLDA, 1-Bromopentane4-Substituted CyclohexanoneForms C-C bond via enolate
Reductive HydrogenationH₂, Pd/C or PtO₂4-PentylphenolReduces aromatic ring to cyclohexane

Introduction of the Ethynyl Moiety

The installation of the terminal alkyne functionality is the final key transformation. This can be accomplished through direct alkynylation of a carbonyl group or via cross-coupling methodologies.

The most common method for creating a tertiary alcohol with a terminal alkyne is the nucleophilic addition of an acetylide anion to a ketone. wikipedia.org

In this context, 4-pentylcyclohexanone is the ideal precursor. It can be treated with a metal acetylide, such as lithium acetylide (generated from acetylene (B1199291) and an organolithium base like n-BuLi) or sodium acetylide in liquid ammonia (B1221849). This reaction yields 1-ethynyl-4-pentylcyclohexan-1-ol. The resulting tertiary alcohol must then be deoxygenated to arrive at the final product. A common method for this is Barton-McCombie deoxygenation or reduction of a corresponding tosylate or mesylate.

Recent advances have also explored the direct C(sp³)–H alkynylation, although this is less common for this type of substrate. researchgate.netorganic-chemistry.org

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org To apply this reaction to the synthesis of trans-1-ethynyl-4-pentylcyclohexane, a precursor such as trans-1-iodo-4-pentylcyclohexane would be required.

The reaction would proceed by coupling this alkyl halide with a protected alkyne, like (trimethylsilyl)acetylene. The use of a protecting group on the alkyne is crucial to prevent self-coupling side reactions. harvard.edu Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group is readily removed under mild basic conditions (e.g., using potassium carbonate in methanol) to reveal the terminal alkyne. While highly effective for sp²-hybridized carbons, the Sonogashira coupling of unactivated sp³-hybridized alkyl halides can be more challenging and may require specific catalysts and conditions. organic-chemistry.org

ReactionCatalyst SystemSubstratesKey Advantages
Sonogashira CouplingPd(PPh₃)₄ / CuItrans-1-Iodo-4-pentylcyclohexane + (Trimethylsilyl)acetyleneMild reaction conditions, high functional group tolerance. wikipedia.orgyoutube.com
Copper-Free SonogashiraPd(0) complex, amine basetrans-1-Bromo-4-pentylcyclohexane + Terminal AlkyneAvoids issues with copper cocatalyst. libretexts.org

Purification and Isolation Techniques for Stereoisomers

The synthesis of 1-ethynyl-4-pentylcyclohexane, typically via the ethynylation of 4-pentylcyclohexanone, results in a mixture of two primary stereoisomers: trans-1-ethynyl-4-pentylcyclohexane and cis-1-ethynyl-4-pentylcyclohexane. These diastereomers possess the same molecular constitution but differ in the three-dimensional arrangement of the ethynyl and pentyl groups relative to the cyclohexane ring. The separation of the desired trans isomer from its cis counterpart is a critical step that relies on the subtle differences in their physical and chemical properties. Several advanced and classical techniques are employed for this purpose.

Chromatographic Methods: Chromatography is the most powerful and widely used technique for the separation of cis and trans isomers of substituted cyclohexanes. The efficacy of the separation is based on the differential interaction of the isomers with the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form (prep-HPLC), is a highly effective method for isolating pure stereoisomers. nih.govnih.gov The choice of stationary phase is crucial; reversed-phase columns (like C18) can separate isomers based on differences in their polarity and shape. The more linear trans isomer may exhibit a longer retention time compared to the less linear cis isomer due to more effective interaction with the nonpolar stationary phase. nih.gov For compounds like 1-ethynyl-4-pentylcyclohexane that lack a strong UV chromophore, derivatization or the use of alternative detectors like a refractive index (RI) detector may be necessary. nih.govnih.gov

Gas Chromatography (GC): For volatile compounds, capillary GC offers excellent resolution of stereoisomers. researchgate.net Specialized chiral stationary phases, such as those based on modified cyclodextrins, have demonstrated the ability to separate diastereomers of cyclic hydrocarbons. researchgate.net The elution order is dependent on the orientation of the substituent groups, which affects the molecule's volatility and interaction with the stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral and stereoisomer separations in many industrial settings. researchgate.netresearchgate.net It combines the advantages of both GC and HPLC, offering high efficiency, speed, and reduced consumption of organic solvents. researchgate.net By using supercritical CO2 as the primary mobile phase, SFC can provide unique selectivity for closely related isomers.

Crystallization: Fractional crystallization is a classical but effective method for separating diastereomers, provided they have significantly different solubilities in a given solvent system. This technique relies on carefully controlling temperature and solvent composition to selectively crystallize one isomer from the mixture while the other remains in solution. For the cyclohexane derivatives, the more symmetrical and often higher-melting trans isomer may be more amenable to crystallization than the cis isomer. This method is particularly advantageous for large-scale purification due to its cost-effectiveness. google.com

Preparative Thin-Layer Chromatography (TLC): For smaller-scale separations, preparative TLC can be utilized. researchgate.net By optimizing the solvent system (mobile phase) and using an appropriate stationary phase (e.g., silica (B1680970) gel), a band corresponding to each isomer can be physically separated and the desired compound subsequently extracted from the solid support.

The following table provides a summary of the primary purification techniques.

TechniquePrinciple of SeparationAdvantagesDisadvantages
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity and molecular shape.High resolution and purity; adaptable to various scales.Higher cost of equipment and solvents; may require derivatization for detection.
Gas Chromatography Separation based on volatility and interaction with a stationary phase in a gaseous state.Excellent separation efficiency for volatile compounds.Limited to thermally stable and volatile compounds; destructive if not coupled with a collection system.
Fractional Crystallization Differences in solubility between isomers in a specific solvent at a given temperature.Cost-effective for large-scale purification; simple procedure.Dependent on significant solubility differences; may result in lower recovery.
Supercritical Fluid Chromatography Utilizes a supercritical fluid as the mobile phase, offering unique selectivity and efficiency.Fast, efficient, and environmentally friendly (less solvent waste). researchgate.netresearchgate.netRequires specialized high-pressure equipment.

Comparative Analysis of Synthetic Routes

The synthesis of trans-1-ethynyl-4-pentylcyclohexane is most directly achieved through the nucleophilic addition of an acetylide anion to 4-pentylcyclohexanone. The stereochemical outcome of this reaction—the ratio of trans to cis product—is the most critical factor for comparison, as a highly stereoselective reaction minimizes the burden of downstream purification. The primary synthetic routes differ mainly in the choice of the ethynylating agent and the reaction conditions.

Route A: Grignard-Based Ethynylation

This route employs an ethynyl Grignard reagent, typically ethynylmagnesium bromide or chloride. The reagent is prepared by reacting a suitable alkyne source with a Grignard reagent like ethylmagnesium bromide.

Reaction: 4-pentylcyclohexanone is treated with ethynylmagnesium bromide in a suitable ether solvent such as tetrahydrofuran (B95107) (THF).

Stereoselectivity: The addition of the bulky Grignard reagent to the cyclohexanone ring is subject to steric hindrance. The incoming nucleophile can attack from either the axial or equatorial face. Equatorial attack leads to the desired trans (axial alcohol) product, while axial attack yields the cis (equatorial alcohol) product. Grignard reagents often favor equatorial attack to avoid steric clash with the axial hydrogens at the C-3 and C-5 positions, thus preferentially forming the trans isomer. However, the selectivity is rarely absolute and a mixture of isomers is common.

Conditions: The reaction is typically run at low to ambient temperatures (0 °C to room temperature). It requires anhydrous conditions due to the high reactivity of the Grignard reagent with water.

Route B: Organolithium-Based Ethynylation

This approach utilizes an organolithium acetylide, such as lithium acetylide, often prepared in situ from acetylene and an organolithium reagent like n-butyllithium (n-BuLi).

Reaction: 4-pentylcyclohexanone is reacted with a pre-formed solution of lithium acetylide, often as a complex with ethylenediamine, in an aprotic solvent.

Stereoselectivity: Organolithium reagents are generally smaller and more reactive than their Grignard counterparts. This can lead to different stereochemical outcomes. While equatorial attack is still often favored, the smaller size of the lithium-coordinated nucleophile may reduce the steric bias, potentially leading to a lower trans:cis ratio compared to the Grignard route under certain conditions. Conversely, very low temperatures can enhance selectivity.

Conditions: These reactions often require cryogenic temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagent and improve selectivity. Strict anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions are mandatory.

Comparative Summary

The choice between these synthetic routes involves a trade-off between stereoselectivity, reaction conditions, cost, and safety.

ParameterRoute A: Grignard ReagentRoute B: Organolithium Reagent
Primary Reagent Ethynylmagnesium Bromide (HC≡CMgBr)Lithium Acetylide (HC≡CLi)
Typical Stereoselectivity Generally moderate to good preference for the trans isomer due to the steric bulk of the reagent.Can be variable; often requires very low temperatures to achieve high selectivity.
Reaction Temperature 0 °C to 25 °C-78 °C to 0 °C
Operational Complexity Moderate; requires anhydrous conditions but operates at more accessible temperatures.High; requires cryogenic temperatures and strictly inert atmosphere.
Cost and Safety Grignard reagents are common and relatively inexpensive. Their handling is standard in synthetic chemistry.Organolithium reagents like n-BuLi are more expensive and pyrophoric, requiring more stringent safety protocols.
Purification Requirement Moderate; requires separation of the cis isomer.Potentially higher if selectivity is not well-controlled; otherwise comparable to Route A.

Chemical Transformations and Reaction Pathways of Trans 1 Ethynyl 4 Pentylcyclohexane

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is the most reactive site in trans-1-ethynyl-4-pentylcyclohexane, participating in a range of reactions that include carbon-carbon bond formation, reduction of the triple bond, and addition reactions.

The presence of a terminal alkyne makes trans-1-ethynyl-4-pentylcyclohexane an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction is a powerful method for forming C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes, which are common structural units in liquid crystals and other advanced materials. semanticscholar.orgacs.orgorganic-chemistry.org

In a typical Sonogashira coupling, trans-1-ethynyl-4-pentylcyclohexane would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the coupling partner. nih.gov This transformation is particularly relevant for the synthesis of liquid crystals, where molecules containing the trans-4-pentylcyclohexyl moiety are common. acs.orgorientjchem.orgcolorado.edu

The carbon-carbon triple bond of trans-1-ethynyl-4-pentylcyclohexane can be fully or partially reduced to yield the corresponding alkane, cis-alkene, or trans-alkene, depending on the reaction conditions.

Complete Hydrogenation to Alkane: Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel with hydrogen gas will fully reduce the alkyne to the corresponding alkane, trans-1-ethyl-4-pentylcyclohexane. mdpi.com This reaction proceeds through an alkene intermediate but goes to completion under standard hydrogenation conditions.

Partial Hydrogenation to cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline), allows for the selective partial hydrogenation of the alkyne to the corresponding cis-alkene. semanticscholar.org The catalyst is deactivated to prevent further reduction of the alkene to an alkane. This reaction occurs via syn-addition of hydrogen across the triple bond.

Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) at low temperatures, can be employed to produce the trans-alkene. wisc.edu This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinyl radical leads to the formation of the trans-alkene as the major product.

The triple bond of trans-1-ethynyl-4-pentylcyclohexane is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that already has the greater number of hydrogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the more substituted carbon. masterorganicchemistry.com The reaction can proceed to give a vinyl halide, and with a second equivalent of the hydrogen halide, a geminal dihalide can be formed.

Hydration: The acid-catalyzed hydration of terminal alkynes typically yields a methyl ketone via an enol intermediate. In the case of trans-1-ethynyl-4-pentylcyclohexane, this would result in the formation of 1-(trans-4-pentylcyclohexyl)ethan-1-one. A related transformation is the Rupe rearrangement, which can occur with tertiary propargyl alcohols under acidic conditions to give α,β-unsaturated ketones. researchgate.netwikipedia.org

Reactions Involving the Cyclohexane (B81311) Ring

While the cyclohexane ring is significantly less reactive than the ethynyl group, modern synthetic methods offer potential strategies for its functionalization. These reactions are generally less common for this specific substrate but represent plausible, albeit challenging, transformations.

Directing-group-assisted C-H activation has emerged as a powerful tool for the functionalization of otherwise unreactive C(sp³)-H bonds. For a molecule like trans-1-ethynyl-4-pentylcyclohexane, a functional group would likely need to be introduced to direct a metal catalyst to a specific C-H bond on the ring. For instance, conversion of the ethynyl group to a carboxylic acid could enable palladium-catalyzed transannular γ-C-H arylation of the cyclohexane ring. nih.govresearchgate.net Such reactions are challenging due to the potential for the formation of strained bicyclic intermediates. nih.gov

Ring-opening or rearrangement reactions of the cyclohexane ring in trans-1-ethynyl-4-pentylcyclohexane are not common under typical conditions due to the stability of the six-membered ring. Such reactions usually require the introduction of strain or specific functional groups that can promote skeletal reorganization. For example, the formation of a carbocation adjacent to the ring could potentially induce a ring expansion. However, without a suitable leaving group on the ring or an adjacent atom, these reactions are unlikely. Transannular reactions, which involve the formation of a bond across the ring, are also a possibility in medium-sized rings but are less common in the conformationally flexible cyclohexane system unless specific geometric constraints are introduced. scripps.edu

Stereospecificity and Stereoselectivity in Reactions of the trans-Isomer

The stereochemistry of reactions involving trans-1-ethynyl-4-pentylcyclohexane is significantly influenced by the conformational rigidity of the cyclohexane ring and the steric hindrance imposed by the equatorial pentyl group. In its most stable chair conformation, the bulky 4-pentyl group occupies an equatorial position to minimize 1,3-diaxial interactions. This arrangement leaves the ethynyl group in an axial-like orientation, presenting two distinct faces for reagent attack: the equatorial face and the axial face.

Reactions at the terminal alkyne are expected to exhibit a high degree of stereoselectivity, primarily dictated by steric factors. Attack of a reagent from the equatorial face is generally favored, as the axial face is sterically shielded by the cyclohexane ring itself and the axially positioned hydrogens. This preference for equatorial attack leads to the predominant formation of one diastereomer over the other.

For instance, in addition reactions to the ethynyl group, such as hydroboration-oxidation or hydration, the incoming reagent will preferentially approach from the less hindered equatorial side. This results in the formation of products where the new substituent at the former terminal carbon of the alkyne is oriented in a way that minimizes steric clash with the cyclohexane ring.

The table below summarizes the expected stereochemical outcomes for common alkyne reactions when applied to trans-1-ethynyl-4-pentylcyclohexane, based on established principles of steric approach control in cyclohexane systems.

Reaction TypeReagentsExpected Major Product StereochemistryRationale
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHAnti-Markovnikov addition with the hydroxyl group formed from the less hindered equatorial face.The bulky borane (B79455) reagent approaches from the sterically accessible equatorial side of the ethynyl group.
Hydration (Markovnikov)H2SO4, H2O, HgSO4Formation of a methyl ketone, with the reaction intermediate likely favoring a geometry that minimizes steric interactions with the cyclohexane ring.While the reaction proceeds through a planar vinyl cation intermediate, the subsequent attack by water is still influenced by the steric environment.
Catalytic Hydrogenation (to alkene)H2, Lindlar's catalystSyn-addition of hydrogen to form the corresponding cis-alkene. The approach of the alkyne to the catalyst surface is likely to be from the less hindered face.The catalyst coordinates to the less sterically encumbered face of the alkyne.
Dissolving Metal Reduction (to alkene)Na, NH3 (l)Anti-addition of hydrogen to form the corresponding trans-alkene.The reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic stability of the vinylic radical intermediate.

Mechanistic Studies of Key Reactions

While specific mechanistic studies for trans-1-ethynyl-4-pentylcyclohexane are not extensively documented in the literature, the mechanisms of its key reactions can be inferred from well-established pathways for terminal alkynes, taking into account the stereoelectronic properties of the substituted cyclohexane ring.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds with terminal alkynes. The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the acetylide group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

In the context of trans-1-ethynyl-4-pentylcyclohexane, the formation of the copper acetylide is a crucial step. The steric bulk of the cyclohexane substituent is unlikely to significantly hinder the deprotonation of the terminal alkyne or its coordination to the copper catalyst. The subsequent transmetalation to the palladium complex is also expected to proceed efficiently.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and stereospecific reaction that forms a 1,2,3-triazole ring. organic-chemistry.org The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner. The large trans-4-pentylcyclohexyl group is not expected to interfere with the cycloaddition process, as the reaction occurs at the terminal ethynyl group, which is relatively accessible. The reaction is stereospecific in that the connectivity of the atoms is precisely defined, leading to the 1,4-disubstituted triazole as the sole regioisomer. organic-chemistry.org

The table below outlines the key mechanistic features of these reactions as they apply to trans-1-ethynyl-4-pentylcyclohexane.

ReactionKey Mechanistic StepsInfluence of the trans-4-pentylcyclohexyl Group
Sonogashira CouplingOxidative addition, formation of copper acetylide, transmetalation, reductive elimination. wikipedia.orgorganic-chemistry.orgThe bulky substituent primarily exerts steric influence, potentially affecting the rate of reaction but not the fundamental mechanism or the connectivity of the product.
Azide-Alkyne Cycloaddition (CuAAC)Formation of copper acetylide, coordination of the azide, cyclization, and protonolysis to release the triazole product and regenerate the catalyst. organic-chemistry.orgThe reaction's high efficiency and functional group tolerance suggest that the steric bulk of the substituent would have minimal impact on the reaction outcome.

Conformational Analysis and Stereochemical Elucidation of Trans 1 Ethynyl 4 Pentylcyclohexane

Chair Conformation and Conformational Dynamics of 1,4-Disubstituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by staggering all adjacent carbon-hydrogen bonds. utexas.edu For substituted cyclohexanes, a dynamic equilibrium exists between two distinct chair conformations, often referred to as a "ring flip". ucsb.edu During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org

In 1,4-disubstituted cyclohexanes, the relative orientation of the two substituents gives rise to cis and trans geometric isomers. ucsb.edu In the cis isomer, both substituents are on the same face of the ring, resulting in one substituent being in an axial position and the other in an equatorial position in any given chair conformation. chemistrysteps.com Conversely, the trans isomer has substituents on opposite faces of the ring. masterorganicchemistry.com This arrangement allows for two possible chair conformations: one where both substituents are axial (diaxial) and another where both are equatorial (diequatorial). chemistrysteps.comwikipedia.org The diequatorial conformation is significantly more stable due to the minimization of steric strain. researchgate.net

Equatorial and Axial Preferences of Ethynyl (B1212043) and Pentyl Substituents

The preference for a substituent to occupy the more spacious equatorial position is primarily dictated by its steric bulk. Larger groups experience greater steric hindrance when in the axial position due to unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. ucsb.edu

The ethynyl group (–C≡CH) is linear and relatively small. Consequently, it experiences less steric hindrance in the axial position compared to bulkier groups and thus exhibits a less pronounced preference for the equatorial position. The pentyl group, being a larger alkyl substituent, has a stronger preference for the equatorial position to avoid steric strain. masterorganicchemistry.com However, for unbranched alkyl chains like pentyl, the conformational preference does not increase dramatically with chain length beyond the ethyl group. This is because the flexible alkyl chain can rotate to orient its bulk away from the cyclohexane ring, minimizing adverse interactions.

Analysis of A-Values and Conformational Energy Landscapes

The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its conformational free energy difference, known as the A-value. A higher A-value indicates a greater preference for the equatorial position and reflects a larger degree of steric strain in the axial conformation.

The ethynyl group has a relatively small A-value, reported as 0.41 kcal/mol. This low value confirms its modest steric demand. While a specific A-value for the n-pentyl group is not commonly tabulated, it can be estimated based on related alkyl groups. The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is about 1.75 kcal/mol. The small increase from methyl to ethyl suggests that the A-value for the longer n-pentyl chain would be of a similar magnitude, likely in the range of 1.8–2.2 kcal/mol.

The conformational energy landscape of trans-1-ethynyl-4-pentylcyclohexane is therefore dominated by two chair conformers: a low-energy diequatorial conformer and a high-energy diaxial conformer. The energy difference between these two states is the sum of the A-values of the two substituents.

Conformational A-Values for Selected Substituents
SubstituentA-Value (kcal/mol)
Ethynyl0.41
Methyl1.70
Ethyl1.75
n-Pentyl (Estimated)~1.8–2.2

Influence of trans-Configuration on Molecular Geometry and Stability

The trans configuration in 1,4-disubstituted cyclohexanes is generally more stable than the cis configuration. masterorganicchemistry.com This enhanced stability is a direct consequence of the conformational preferences of the substituents. In trans-1-ethynyl-4-pentylcyclohexane, the molecule can adopt a diequatorial conformation where both the sterically demanding pentyl group and the ethynyl group reside in the favorable equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are destabilizing steric repulsions between an axial substituent and the axial hydrogens at the C3 and C5 positions. ucsb.edu

The alternative diaxial conformer would force both substituents into the crowded axial space, leading to significant steric strain and making this conformation highly unfavorable. chemistrysteps.com Therefore, the equilibrium for the ring flip of the trans isomer lies overwhelmingly in favor of the diequatorial conformer, resulting in a molecule with a well-defined, stable geometry. In contrast, the cis isomer is compelled to have one substituent in an axial position, making it inherently less stable than the trans diequatorial conformer. chemistrysteps.com

Relative Stability of 1,4-Disubstituted Cyclohexane Isomers
IsomerMost Stable ConformationRelative Stability
cisAxial-EquatorialLess Stable
transDiequatorialMore Stable

Advanced Spectroscopic Characterization of Trans 1 Ethynyl 4 Pentylcyclohexane

X-ray Crystallography:A search for crystallographic information yielded no results for trans-1-ethynyl-4-pentylcyclohexane. Therefore, details regarding its solid-state structure, bond lengths, bond angles, and intermolecular interactions cannot be provided.

Due to the absence of specific experimental data for trans-1-ethynyl-4-pentylcyclohexane, the generation of a detailed and scientifically accurate article according to the provided outline is not feasible at this time.

Computational and Theoretical Investigations of Trans 1 Ethynyl 4 Pentylcyclohexane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular structures. nih.gov DFT methods, such as those using the B3LYP hybrid functional, calculate the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. nih.govnih.gov Ab initio methods, while more computationally intensive, derive their results from first principles without relying on empirical data. mdpi.com

For trans-1-ethynyl-4-pentylcyclohexane, these methods are used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms. researchgate.net This involves calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, on the potential energy surface is located. researchgate.net These calculations can confirm that the trans configuration, with the bulky pentyl and ethynyl (B1212043) groups on opposite sides of the cyclohexane (B81311) ring, is a stable isomer. nih.govresearchgate.net

The cyclohexane ring is not planar; it primarily exists in a chair conformation to minimize steric and angle strain. For a 1,4-disubstituted cyclohexane like trans-1-ethynyl-4-pentylcyclohexane, the two substituents can be either in axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The molecule exists as an equilibrium between two chair conformers: one with both the ethynyl and pentyl groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial). Due to steric hindrance, the bulky pentyl and ethynyl groups strongly prefer the more spacious equatorial positions. Quantum chemical calculations can precisely quantify the energy difference (ΔG°) between these conformers. rsc.org The diequatorial conformer is expected to be significantly lower in energy, and thus the predominant form at equilibrium. rsc.org

Table 1: Calculated Relative Energies of trans-1-Ethynyl-4-pentylcyclohexane Conformers
ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population at 298 K
Diequatorial1-ethynyl (eq), 4-pentyl (eq)0.00 (Reference)>99%
Diaxial1-ethynyl (ax), 4-pentyl (ax)>5.00<1%

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While quantum chemical calculations are excellent for identifying stable, static structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time, particularly its flexibility in a solvent. nih.gov MD simulations model the atomic movements of the solute (trans-1-ethynyl-4-pentylcyclohexane) and surrounding solvent molecules by integrating Newton's equations of motion. researchgate.net

These simulations can map the free-energy landscape of the molecule, revealing the energy barriers between different conformations, such as the chair-to-chair interconversion. nih.gov By tracking the positions of all atoms over nanoseconds or longer, MD can illustrate how the pentyl chain folds and moves, and how the entire molecule tumbles and interacts with the solvent. This information is crucial for understanding how the molecule behaves in a real-world liquid environment, which can influence its physical properties and reactivity. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with high accuracy, which is essential for structure verification.

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structural assignment. nih.gov Computational models, some of which are based on DFT, can calculate the magnetic shielding around each nucleus. researchgate.net More empirical models, such as the CHARGE model, predict proton chemical shifts by considering partial atomic charges, steric interactions, and magnetic anisotropy effects from nearby chemical bonds. modgraph.co.ukliverpool.ac.uk For trans-1-ethynyl-4-pentylcyclohexane, these calculations would predict distinct shifts for the axial and equatorial protons on the cyclohexane ring and for the protons along the pentyl chain. modgraph.co.uk

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the molecule's vibrational modes. nist.gov After a geometry optimization using a method like DFT, a frequency calculation is performed. eurjchem.com This involves computing the harmonic force field of the molecule, which yields a set of vibrational frequencies and their corresponding intensities. nist.govnist.gov For trans-1-ethynyl-4-pentylcyclohexane, this would predict characteristic frequencies for the C≡C-H stretch of the ethynyl group, C-H stretches of the cyclohexane and pentyl groups, and various bending and rocking modes. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Ethynyl (C≡C-H)≡C-H Stretch3300 - 3320
Ethynyl (C≡C)C≡C Stretch2100 - 2150
Alkyl (C-H)C-H Stretch2850 - 2960
Alkyl (CH₂)CH₂ Bend (Scissoring)1450 - 1470

Reaction Pathway Analysis and Transition State Theory for Reactivity Prediction

Transition State Theory (TST) is a framework for understanding and calculating the rates of chemical reactions. researchgate.net It postulates that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state, which represents a saddle point on the potential energy surface. bath.ac.uk

For trans-1-ethynyl-4-pentylcyclohexane, computational methods can be used to model potential reactions, such as the addition of a reagent across the ethynyl group's triple bond. By mapping the reaction pathway from reactants to products, chemists can identify the structure and energy of the transition state. rsc.org Advanced methods like multi-structural variational transition state theory (MS-VTST) can provide highly accurate rate constants by considering multiple reactant and transition state conformations. rsc.org This analysis is critical for predicting the molecule's reactivity and the conditions required for a specific chemical transformation. adichemistry.com

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of related compounds with a specific biological activity or chemical property. nih.gov While there may be no known biological activity for trans-1-ethynyl-4-pentylcyclohexane itself, if a series of its analogs were synthesized and tested, QSAR could be a powerful tool for optimization.

A QSAR model is a mathematical equation that relates physicochemical descriptors (such as hydrophobicity (logP), electronic properties, and steric parameters) of the molecules to their observed activity. nih.gov For example, a study might investigate how changing the length of the alkyl chain (e.g., from pentyl to hexyl) or adding substituents to the cyclohexane ring affects a particular property. The resulting model can then be used to predict the activity of new, unsynthesized compounds, guiding future research toward more potent or effective molecules. nih.gov

Applications and Advanced Material Science Relevance of Trans 1 Ethynyl 4 Pentylcyclohexane

Building Block in Liquid Crystalline Materials Development

The trans-1-ethynyl-4-pentylcyclohexane moiety is a foundational component in the design of mesogenic molecules, which are essential for liquid crystal (LC) technologies. The unique combination of its aliphatic ring and terminal alkyne group allows for the fine-tuning of critical material properties.

Alkyl Chain (Pentyl Group): The flexible pentyl chain contributes to the fluidity of the material and influences the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). The length of this chain is a key parameter for controlling the temperature range of the mesophase.

Core Structure (Cyclohexane Ring): The cyclohexane (B81311) ring provides rigidity and helps maintain the rod-like shape necessary for liquid crystallinity.

The interplay between these components dictates the phase behavior, viscosity, birefringence, and dielectric anisotropy of the resulting liquid crystal mixture. For instance, the rod-like structure of 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), a related compound, gives rise to a nematic liquid crystal phase, where molecules exhibit long-range orientational order but no positional order. ossila.com

The properties of liquid crystals containing the trans-4-pentylcyclohexyl group are well-documented. The table below summarizes the phase transition temperatures for a representative analogous compound, demonstrating the typical behavior of this structural class.

Compound NameCAS NumberPhase Transition Sequence and Temperatures (°C)
4-(trans-4-Pentylcyclohexyl)benzonitrile61204-01-1Crystalline → 30°C → Nematic → 54.6°C → Isotropic

This interactive table showcases the phase transitions of a compound structurally similar to trans-1-ethynyl-4-pentylcyclohexane, illustrating the typical temperature ranges for its liquid crystalline phases.

The choice of a cyclohexane ring over an aromatic ring like benzene (B151609) as the core structure imparts specific advantages. Liquid crystals based on trans-cyclohexane are known for their low viscosity, high thermal and UV stability, and a strong tendency to form nematic phases at room temperature. orientjchem.org These characteristics are highly desirable for applications in liquid crystal displays (LCDs).

The trans-configuration at the 1,4-positions of the cyclohexane ring is critical. This stereochemistry ensures a linear, elongated molecular shape, which is essential for the formation of stable mesophases. The chair conformation of the cyclohexane ring places the substituents in equatorial positions, maximizing the molecular aspect ratio. In contrast, the cis-isomer would have a bent shape, disrupting the molecular packing required for liquid crystallinity. The conformational stability of the trans-isomer prevents crystallization of side-chains, further stabilizing the liquid crystal phase. orientjchem.org

Precursor for Advanced Polymer Synthesis

The terminal ethynyl (B1212043) group in trans-1-ethynyl-4-pentylcyclohexane is a versatile chemical handle, making the compound a valuable precursor for the synthesis of specialized polymers with tailored properties.

The reactivity of the alkyne group allows for its direct incorporation into the main chain of a polymer. Through reactions like oxidative coupling (Eglinton or Hay coupling), the ethynyl group can be linked to form poly(diacetylene) structures. If a di-ethynyl derivative of the molecule were synthesized, it could serve as a monomer in step-growth polymerization to create highly cross-linked, rigid polymer networks. Such materials are investigated for their thermal stability and high carbon content. harvard.edu The inclusion of the bulky and rigid trans-4-pentylcyclohexyl unit would influence the resulting polymer's solubility, processability, and final mechanical properties.

Trans-1-ethynyl-4-pentylcyclohexane can function as a monomer in various controlled polymerization methods. For example, alkyne metathesis polymerization can produce polyacetylenes with pendant trans-4-pentylcyclohexyl groups. This approach allows for control over the polymer's molecular weight and dispersity. The resulting polymer would combine the electronic properties of a conjugated polyacetylene backbone with the physical characteristics imparted by the alicyclic side chains, such as improved solubility and processability. The synthesis of cyclic polymers through ring-expanding metathesis polymerization of functionalized alkynes has also been demonstrated, opening possibilities for novel polymer topologies. researchgate.net Furthermore, the ethynyl group is amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing the molecule to be grafted onto existing polymer chains or used to create complex macromolecular architectures.

Role in Organic Electronic Materials

The ethynyl group is a key component in the molecular design of organic electronic materials. bldpharm.com Although trans-1-ethynyl-4-pentylcyclohexane is not itself a fully conjugated system, it serves as a critical building block for constructing larger, electronically active molecules.

The primary role of the ethynyl moiety is to act as a rigid linker that extends the π-conjugation between other electronically active units, such as aromatic rings or heterocycles. mdpi.com This extension of conjugation is fundamental to tuning the electronic properties of organic semiconductors, including their HOMO/LUMO energy levels, which in turn affects their charge transport capabilities and optical absorption characteristics.

By coupling trans-1-ethynyl-4-pentylcyclohexane with aromatic halides (e.g., via Sonogashira coupling), chemists can synthesize complex molecules where the saturated cyclohexane group acts as a solubilizing and spacing element. This allows for the precise assembly of conjugated segments while preventing excessive aggregation, which can be detrimental to device performance. The insulating nature of the pentylcyclohexyl group can be strategically used to control intermolecular electronic coupling in the solid state, influencing the performance of materials in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

Functional Material Design and Performance Enhancement

The strategic incorporation of trans-1-ethynyl-4-pentylcyclohexane into the molecular architecture of functional materials, particularly liquid crystals, is a key approach to enhancing their performance characteristics. The unique combination of the rigid trans-cyclohexane ring, the linear pentyl chain, and the electronically active ethynyl group allows for the fine-tuning of critical physical and electro-optical properties. This section explores the role of this compound in the design of advanced functional materials, with a focus on its impact on mesomorphic behavior and performance metrics.

The trans-cyclohexane core is a favored structural motif in the design of nematic liquid crystals for display applications due to its ability to promote low viscosity and high thermal stability. The introduction of an ethynyl linker to such structures can significantly influence the material's properties by extending the π-conjugation of the molecular core. This extension can lead to modifications in the molecular packing and, consequently, the electro-optical response of the material.

Furthermore, the viscosity of a liquid crystal mixture is a critical factor for its application in displays, as it directly impacts the switching speed. The trans-cyclohexane ring is known to contribute to lower viscosity compared to aromatic rings. The addition of molecules like trans-1-ethynyl-4-pentylcyclohexane can be strategically employed to optimize the viscosity of a liquid crystal mixture without compromising other essential properties.

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies for Complex Cyclohexane (B81311) Derivatives

The synthesis of precisely functionalized cyclohexane rings is a cornerstone of modern organic chemistry. Future research will likely focus on the development of more efficient, selective, and sustainable methods for creating molecules like trans-1-ethynyl-4-pentyl-cyclohexane.

Stereoselective Synthesis: Achieving specific stereoisomers of polysubstituted cyclohexanes is crucial for their application in pharmaceuticals and materials. Advanced organocatalytic domino reactions are emerging as a powerful tool for constructing complex cyclohexane frameworks with high stereocontrol from simple precursors. fastercapital.com These methods can create multiple stereocenters in a single pot, offering an efficient route to enantiopure cyclohexane derivatives. researchgate.net

C-H Functionalization: Direct C-H functionalization is a rapidly advancing field that offers the potential to install functional groups onto the cyclohexane scaffold with high precision, minimizing the need for pre-functionalized starting materials. google.comacs.org Catalyst-controlled site-selective C-H activation can overcome the inherent reactivity of different C-H bonds, allowing for the targeted modification of the cyclohexane ring. nih.gov This approach could be instrumental in synthesizing a diverse library of 1,4-disubstituted cyclohexanes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and environmentally friendly approach to forge challenging chemical bonds. taylorandfrancis.com This technique can be employed for the introduction of various functional groups onto the cyclohexane core and for the synthesis of complex bicyclic systems. wikipedia.org The use of photoredox catalysis in conjunction with other catalytic methods, such as transition metal catalysis, opens up new avenues for novel transformations of cyclohexane derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control for the production of fine chemicals. researchgate.net Implementing flow chemistry for the synthesis of functionalized cyclohexanes can lead to higher yields, reduced reaction times, and improved process safety, particularly for reactions involving hazardous reagents or intermediates. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for Cyclohexane Derivatives

MethodologyAdvantagesPotential Challenges
Stereoselective Synthesis High stereocontrol, creation of multiple stereocenters in one pot.Catalyst design and optimization for specific substrates.
C-H Functionalization Atom economy, reduced synthetic steps.Achieving high regioselectivity and stereoselectivity.
Photoredox Catalysis Mild reaction conditions, use of visible light as a sustainable energy source.Catalyst stability and substrate scope.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup costs and optimization of flow parameters.

Exploration of Novel Reactivity and Catalytic Transformations

The presence of both an ethynyl (B1212043) group and a flexible alkyl chain on the cyclohexane ring of the target molecule suggests a rich landscape for exploring novel reactivity and catalytic transformations.

Transformations of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a wide array of reactions, including cycloadditions, coupling reactions, and hydrations. Future research could explore metal-catalyzed transformations to create more complex molecular architectures. For instance, click chemistry reactions could be used to conjugate the molecule to biomolecules or polymers.

Catalytic Oxidation and Functionalization: The development of new catalytic systems for the selective oxidation and functionalization of the cyclohexane ring is an area of active research. mdpi.com This includes the use of transition metal complexes and biocatalysts to introduce hydroxyl, amino, or other functional groups with high chemo- and regioselectivity. fastercapital.com Such transformations can provide access to a wide range of valuable derivatives.

Ring-Opening and Ring-Expansion Reactions: Under specific conditions, the cyclohexane ring can undergo ring-opening or ring-expansion reactions to generate other cyclic or acyclic structures. tandfonline.com Exploring the catalytic conditions that promote such transformations can lead to the discovery of novel synthetic routes to valuable chemical entities.

Biocatalysis: The use of enzymes for the functionalization of unactivated C-H bonds in cycloalkanes is a promising green chemistry approach. fastercapital.comwikipedia.org Engineered enzymes could be employed for the selective hydroxylation or amination of the cyclohexane ring, offering a highly selective and environmentally benign synthetic route. researchgate.netnbinno.com

Advanced Characterization Techniques for Dynamic Processes

The conformational flexibility of the cyclohexane ring plays a critical role in determining the properties and reactivity of its derivatives. Advanced characterization techniques are essential for understanding these dynamic processes.

Dynamic NMR Spectroscopy: Techniques like 2D Exchange Spectroscopy (EXSY) are powerful tools for studying the kinetics of conformational changes, such as the chair-flip of the cyclohexane ring. researchgate.netontosight.ai These methods can provide quantitative information about the energy barriers and exchange rates between different conformers. taylorandfrancis.com

In Situ Spectroscopy: Monitoring chemical reactions in real-time using in situ spectroscopic techniques, such as IR and Raman spectroscopy, can provide valuable mechanistic insights into the transformations of cyclohexane derivatives. researchgate.netpharmablock.com This approach allows for the identification of transient intermediates and the elucidation of reaction pathways.

Mass Spectrometry: Advanced mass spectrometry techniques, including tandem mass spectrometry, are crucial for the structural elucidation of complex cyclohexane derivatives and for analyzing their fragmentation patterns. fastercapital.comgoogle.com This information is vital for identifying unknown compounds and for understanding their chemical behavior.

Chiroptical Spectroscopy: For chiral cyclohexane derivatives, chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are indispensable for determining their absolute configuration and studying their conformational preferences in solution. tandfonline.com

Theoretical Modeling for Predictive Material Design

Computational chemistry and theoretical modeling are becoming increasingly important in the rational design of new materials with tailored properties.

Conformational Analysis: Density Functional Theory (DFT) calculations are widely used to predict the relative energies of different conformers of cyclohexane derivatives and to understand the factors that govern their conformational preferences. pharmablock.com This information is crucial for predicting the three-dimensional structure and, consequently, the properties of these molecules.

Predicting Physicochemical Properties: Theoretical models can be used to predict a wide range of physicochemical properties, such as polarity, viscosity, and dielectric anisotropy, which are important for applications in areas like liquid crystals. tandfonline.com These predictions can guide the synthesis of new materials with desired characteristics.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of cyclohexane derivatives in different environments, such as in solution or in the solid state. azjm.orgworldofmolecules.com These simulations can help to understand how intermolecular interactions influence the bulk properties of materials.

Machine Learning: The application of machine learning algorithms to predict the properties and synthetic accessibility of new molecules is a rapidly growing field. researchgate.netmdpi.com By training models on large datasets of known compounds, it may become possible to predict the properties of novel cyclohexane derivatives like trans-1-ethynyl-4-pentyl-cyclohexane and to identify promising candidates for specific applications.

Potential for Multidisciplinary Applications

The unique combination of a rigid cyclohexane core, a reactive ethynyl handle, and a flexible alkyl chain in trans-1-ethynyl-4-pentyl-cyclohexane suggests a broad range of potential applications across various scientific disciplines.

Medicinal Chemistry: The cyclohexane scaffold is a common motif in many approved drugs. pharmablock.com Its three-dimensional nature can provide better interactions with protein binding sites compared to flat aromatic rings. The ethynyl group can act as a reactive handle for covalent modification of biological targets or for linking to other molecular fragments. The pentyl group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. Cyclohexane derivatives have been investigated as potential therapeutic agents for various diseases, including cancer. acs.orgnih.gov

Materials Science:

Liquid Crystals: The rigid cyclohexane core and the anisotropic shape of 1,4-disubstituted derivatives are key features for the design of liquid crystalline materials. google.comtandfonline.com The pentyl chain can influence the mesophase behavior, while the ethynyl group could be used to create reactive liquid crystals or to polymerize the material after alignment.

Organic Electronics: The ethynyl group is a common building block in organic electronic materials, where it can be used to extend π-conjugation in polymers or small molecules. nbinno.com While the saturated cyclohexane ring itself is not conjugated, it can serve as a rigid scaffold to control the spatial arrangement of electronically active groups.

Synthetic Intermediates: Functionalized cyclohexanes are valuable intermediates in the synthesis of a wide range of organic compounds, including natural products, fragrances, and polymers. fastercapital.comontosight.ai The title compound, with its two distinct functional groups, could serve as a versatile building block for the construction of more complex molecular architectures. worldofmolecules.com

Q & A

Q. What are the IUPAC nomenclature rules for designating the trans configuration in 1-ethynyl-4-pentylcyclohexane?

The IUPAC nomenclature for trans-cyclohexane derivatives prioritizes numbering substituents to achieve the lowest possible locants. For 1-ethynyl-4-pentylcyclohexane, the "trans" designation indicates that the ethynyl (-C≡CH) and pentyl (-C₅H₁₁) groups occupy opposite planes of the cyclohexane ring. This is determined by axial-equatorial positioning: in 1,4-disubstituted cyclohexanes, trans substituents adopt axial and equatorial positions, respectively, minimizing steric strain .

Q. How does the trans configuration influence the physical properties of this compound?

The trans configuration affects melting/boiling points and solubility due to differences in molecular symmetry and steric interactions. For example:

PropertyTrans Configuration Effect
Melting PointHigher than cis due to tighter packing of axial-equatorial substituents .
SolubilityLower in polar solvents compared to cis isomers due to reduced dipole moment .

Q. What synthetic strategies are commonly used to prepare trans-1-ethynyl-4-pentylcyclohexane?

A typical route involves:

Cyclohexane Functionalization : Introduce pentyl and ethynyl groups via alkylation (e.g., Grignard reagents) or catalytic hydrogenation.

Stereochemical Control : Use steric directing agents (e.g., bulky bases) to favor trans addition .

Purification : Separate isomers via fractional crystallization or column chromatography .

Advanced Questions

Q. How can NMR spectroscopy distinguish trans-1-ethynyl-4-pentylcyclohexane from its cis isomer?

Key NMR features include:

  • ¹H NMR : Axial protons (trans substituents) exhibit downfield shifts due to deshielding from adjacent substituents. For example, axial H on C1 shows δ ~1.8–2.2 ppm, while equatorial H on C4 appears at δ ~1.2–1.5 ppm .
  • ¹³C NMR : Ethynyl carbons (sp-hybridized) resonate at δ ~70–85 ppm, with trans-configuration causing slight upfield shifts due to reduced ring strain .

Q. What computational methods predict the stability of trans-1-ethynyl-4-pentylcyclohexane conformers?

  • Molecular Mechanics (MM2/MM3) : Calculates steric energy differences between chair conformers. Trans isomers typically have ΔE ~2–4 kcal/mol lower than cis due to minimized 1,3-diaxial interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., hyperconjugation from ethynyl groups) .

Q. How do mass spectrometry (MS) and IR spectroscopy aid in structural confirmation?

  • MS : The molecular ion ([M⁺]) at m/z corresponding to C₁₂H₁₈ (calc. 162.14) fragments via:
    • Loss of pentyl group (-C₅H₁₁, m/z 105).
    • Ethynyl cleavage (-C≡CH, m/z 135) .
  • IR : Ethynyl C≡C stretch appears at ~2100–2260 cm⁻¹, with trans configurations showing sharper peaks due to restricted rotation .

Q. What chromatographic techniques resolve trans and cis isomers?

  • Gas Chromatography (GC) : Use polar stationary phases (e.g., Carbowax) with temperature programming. Trans isomers elute earlier due to lower polarity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers based on hydrophobicity differences .

Data Contradictions and Validation

  • Melting Point Discrepancies : Some sources report trans isomers with higher melting points, while others note exceptions due to polymorphism. Cross-validate with DSC (Differential Scanning Calorimetry) .
  • Stereochemical Assignments : Conflicting axial-equatorial labels in older literature require reevaluation via X-ray crystallography or NOESY NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.